Tyrphostin 23

Description

Tyrphostin A23 is a broad spectrum protein tyrosine kinase inhibitor that inhibits epidermal growth factor receptor, GTPase activity of transducin, aldosterone secretion in response to Angiotensin II, and suppresses the activation of MAP kinases. (NCI)

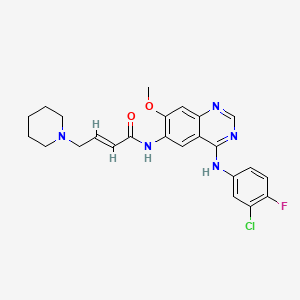

inhibits EGF-stimulated thymidine incorporation as well as EGF-stimulated receptor autophosphorylation & tyrosine phosphorylation & cell proliferation; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

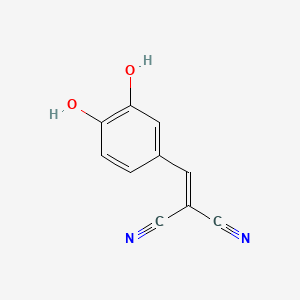

2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-8(6-12)3-7-1-2-9(13)10(14)4-7/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJXFTPMFYAJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045215 | |

| Record name | ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118409-57-7 | |

| Record name | Tyrphostin 23 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118409-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin A23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin A23 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRPHOSTIN A23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV0GCD31OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tyrphostin AG 18 (A23): An In-Depth Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 18, also known as Tyrphostin A23, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors.[1][2] Initially designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), their mechanism of action involves competition with the substrate at the tyrosine kinase domain.[3] This technical guide provides a comprehensive overview of the target specificity of Tyrphostin AG 18, summarizing quantitative data, detailing experimental protocols for key assays, and illustrating relevant biological pathways and workflows. A critical consideration highlighted within this guide is the compound's stability, as degradation products have been shown to exhibit different inhibitory profiles.

Quantitative Data Summary

The inhibitory activity of Tyrphostin AG 18 and its degradation products has been quantified against several protein kinases and other cellular targets. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

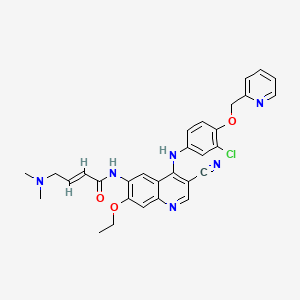

Table 1: Inhibitory Activity of Tyrphostin AG 18 (Parent Compound)

| Target | IC50 | Ki | Assay Type | Reference |

| EGFR | 35 µM | 11 µM | Cell-based | [1] |

| PDGFR | 25 µM | - | Not Specified |

Table 2: Inhibitory Activity of Tyrphostin AG 18 Degradation Product (P3 Dimer)

| Target | Ki | Assay Type | Reference |

| Src | 6 µM | In vitro kinase assay | [4] |

| Csk | 35 - 300 µM | In vitro kinase assay | [4] |

| EGF-receptor | 35 - 300 µM | In vitro kinase assay | [4] |

| FGF-receptor | 35 - 300 µM | In vitro kinase assay | [4] |

| PK-A | > 300 µM | In vitro kinase assay | [4] |

| PK-C | > 300 µM | In vitro kinase assay | [4] |

Note on Compound Stability: Tyrphostin AG 18 is unstable in solution and can degrade into products, such as the dimer P3, which exhibit more potent inhibition of certain kinases like Src and EGFR than the parent compound.[4] This is a critical factor to consider in the design and interpretation of experiments.

Signaling Pathways and Molecular Interactions

Tyrphostin AG 18 primarily targets the EGFR signaling pathway. It also has off-target effects on other cellular processes, including endocytosis through its interaction with the AP-2 adaptor complex.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

EGFR Kinase Assay (In Vitro)

This protocol is adapted from commercially available kinase assay kits and published research.

Objective: To determine the in vitro inhibitory activity of Tyrphostin AG 18 against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP, MgCl2, MnCl2, DTT

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

-

Tyrphostin AG 18 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader for luminescence detection

Procedure:

-

Prepare serial dilutions of Tyrphostin AG 18 in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the diluted Tyrphostin AG 18 or DMSO (vehicle control).

-

Add 2 µL of recombinant EGFR enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing Poly(Glu, Tyr) and ATP at their final desired concentrations).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each Tyrphostin AG 18 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.

Objective: To determine the effect of Tyrphostin AG 18 on the proliferation of a cancer cell line (e.g., A431, which overexpresses EGFR).

Materials:

-

A431 cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Tyrphostin AG 18 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tyrphostin AG 18 (and a vehicle control) for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro AP-2 Adaptor Complex Interaction Assay (Far Western Blot)

This protocol is based on published methods to assess the direct interaction between Tyrphostin AG 18 and the AP-2 complex.

Objective: To determine if Tyrphostin AG 18 directly inhibits the interaction between a YXXΦ motif-containing protein and the µ2 subunit of the AP-2 complex.

Materials:

-

GST-fusion protein of a YXXΦ motif-containing cytosolic domain (e.g., from the Transferrin Receptor)

-

Purified µ2 subunit of the AP-2 complex

-

Nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Wash buffer (TBST)

-

Primary antibody against the µ2 subunit

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Tyrphostin AG 18

Procedure:

-

Immobilize the GST-fusion protein on a nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the purified µ2 subunit in the presence of various concentrations of Tyrphostin AG 18 or a vehicle control.

-

Wash the membrane extensively with wash buffer.

-

Incubate the membrane with a primary antibody against the µ2 subunit.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the bound µ2 subunit using a chemiluminescent substrate.

-

Quantify the signal to determine the inhibitory effect of Tyrphostin AG 18 on the protein-protein interaction.

Conclusion

Tyrphostin AG 18 is a well-established inhibitor of EGFR, with an IC50 in the micromolar range. However, its target specificity is not absolute. The compound also demonstrates inhibitory activity against PDGFR. A significant characteristic of Tyrphostin AG 18 is its chemical instability in solution, leading to the formation of degradation products with a distinct and, in some cases, more potent inhibitory profile against kinases such as Src. Furthermore, Tyrphostin AG 18 exhibits off-target effects on cellular processes like endocytosis by directly interfering with the function of the AP-2 adaptor complex. Researchers and drug development professionals should consider these factors—primary target affinity, off-target effects, and compound stability—when utilizing Tyrphostin AG 18 in their studies. The provided experimental protocols offer a foundation for the further investigation and characterization of this and similar compounds.

References

Tyrphostin 23 (AG 18) in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin 23, also known as AG 18, is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors. While initially explored for its potential as a direct anticancer agent, its utility in research has been more significant as a tool to dissect the role of tyrosine kinases in cancer biology. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its application in studying critical signaling pathways, and detailed experimental protocols for its use in a laboratory setting. A crucial aspect of this compound is its inherent instability in solution, leading to the formation of a more potent inhibitory dimer, a factor that must be considered in experimental design and data interpretation.[1][2][3][4]

Mechanism of Action and Chemical Properties

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of several protein tyrosine kinases, thereby blocking the autophosphorylation and activation of these enzymes.[5] Its primary targets include the Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase Src.[1][2][3][4]

A critical characteristic of this compound is its instability in solution, where it can undergo oxidation and dimerization.[1][2][3][4] One of its degradation products, a dimer designated as P3, has been shown to be at least 10-fold more inhibitory to both pp60c-src and EGFR kinase activity than the parent compound.[1][2] This phenomenon can lead to a delayed onset of inhibition in experimental systems and underscores the importance of using freshly prepared solutions and interpreting results with caution.[1]

Quantitative Data: Inhibitory Activity of this compound and its Dimer

The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize key quantitative data from various studies.

| Compound | Target Kinase | IC50 | Ki | Cell Line | Reference |

| This compound (AG 18) | EGFR | 35 µM | 11 µM | Not Specified | [6][7] |

| This compound Dimer (P3) | Src | - | 6 µM | Not Specified | [2] |

| This compound Dimer (P3) | Csk | - | 35-300 µM | Not Specified | [2] |

| This compound Dimer (P3) | EGF-receptor | - | 35-300 µM | Not Specified | [2] |

| This compound Dimer (P3) | FGF-receptor | - | 35-300 µM | Not Specified | [2] |

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| This compound Dimer (P3) | HT-29 | Colon Adenocarcinoma | ~10 µM | [2][4] |

Key Signaling Pathways Targeted by this compound

This compound and its more potent dimer primarily affect signaling pathways driven by EGFR and Src, which are frequently dysregulated in cancer.

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and migration. This compound inhibits the initial step of this pathway by preventing EGFR autophosphorylation.

Src Signaling Pathway

Src is a proto-oncogenic non-receptor tyrosine kinase involved in various cellular processes, including cell adhesion, growth, and differentiation. The this compound dimer, P3, is a potent inhibitor of Src kinase activity.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (AG 18)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for EGFR Phosphorylation

This protocol describes the detection of changes in EGFR phosphorylation upon treatment with this compound.

Materials:

-

Cancer cell line overexpressing EGFR

-

Complete culture medium

-

This compound (AG 18)

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to attach overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vitro Kinase Assay (Src Kinase)

This protocol is for measuring the direct inhibitory effect of the this compound dimer (P3) on Src kinase activity.

Materials:

-

Recombinant active Src kinase

-

Src-specific peptide substrate (e.g., cdc2 6-20 peptide)

-

This compound dimer (P3)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, Src kinase, and the peptide substrate.

-

Add varying concentrations of the this compound dimer (P3) or vehicle control to the reaction mixture.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the inhibitor.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for assessing the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (AG 18)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound (AG 18) remains a valuable research tool for investigating the roles of protein tyrosine kinases, particularly EGFR and Src, in cancer. Its utility is underscored by the extensive body of research that has employed it to elucidate fundamental mechanisms of cancer cell signaling. However, researchers must remain cognizant of its chemical instability and the formation of a more potent dimer, which can influence experimental outcomes. The detailed protocols provided in this guide offer a framework for the rigorous and reproducible use of this compound in cancer research, facilitating further discoveries in this critical field.

References

- 1. researchgate.net [researchgate.net]

- 2. biochem.wustl.edu [biochem.wustl.edu]

- 3. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Tyrphostin 23: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 23, also known as Tyrphostin A23, RG-50810, or AG 18, is a pioneering member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors.[1][2] Developed as synthetic analogs of tyrosine, these small molecules were among the first rationally designed compounds to selectively target the enzymatic activity of protein kinases, which play a pivotal role in cellular signal transduction.[3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound, tailored for a scientific audience.

Discovery and History

The genesis of this compound lies in the broader effort to develop specific inhibitors of protein tyrosine kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer. The seminal work by Gazit et al. in 1989 detailed the synthesis and biological activity of a novel class of low molecular weight PTK inhibitors, which they termed "tyrphostins".[4] These compounds were designed to be competitive inhibitors at the substrate-binding site of the kinase domain.

The synthesis of this compound, chemically known as (3,4-Dihydroxybenzylidene)malononitrile, involves a Knoevenagel condensation. This reaction entails the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (3,4-dihydroxybenzaldehyde).

A critical aspect of this compound's history is its inherent instability in solution.[5][6] Research has shown that this compound can degrade and form a more stable and potent dimeric product, designated as P3.[1] This degradation product has been found to be at least 10-fold more inhibitory towards both pp60c-src and epidermal growth factor receptor (EGFR) kinase activity than the parent compound.[6] This instability necessitates careful consideration in experimental design and data interpretation.

Mechanism of Action

This compound functions as a competitive inhibitor of protein tyrosine kinases, with a notable selectivity for the Epidermal Growth Factor Receptor (EGFR).[1] It exerts its inhibitory effect by binding to the substrate-binding subsite within the kinase domain of EGFR.[7] This competitive inhibition prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that are initiated by EGFR activation. The primary target, EGFR, is a transmembrane receptor that, upon ligand binding, dimerizes and autophosphorylates its cytoplasmic tyrosine residues, creating docking sites for various signaling proteins. By inhibiting this initial phosphorylation event, this compound effectively abrogates the signal transduction pathways that regulate critical cellular processes like proliferation, survival, and differentiation.

Quantitative Data

The inhibitory activity of this compound and its more stable degradation product, P3, has been quantified against several protein kinases. The data is summarized in the tables below for easy comparison.

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC50 / Ki | Notes |

| EGFR | IC50: 35 µM | [1][6] |

| EGFR | Ki: 11 µM | [1] |

Table 2: Inhibitory Activity of P3 (this compound Dimer)

| Target Kinase | Ki | Notes |

| Src | 6 µM | [1] |

| EGF-receptor | 35 µM | [1] |

| Csk | >300 µM | [1] |

| FGF-receptor | 100 µM | [1] |

| PK-A (Ser/Thr kinase) | >300 µM | [1] |

| PK-C (Ser/Thr kinase) | 100 µM | [1] |

Table 3: Cellular Activity of P3

| Cell Line | IC50 | Notes |

| HT-29 (colon adenocarcinoma) | ~10 µM | Inhibition of growth and colony formation.[1] |

Signaling Pathways

This compound's inhibition of EGFR autophosphorylation leads to the blockade of major downstream signaling pathways that are crucial for cell proliferation and survival. The diagram below illustrates the key signaling cascades affected by this compound.

Caption: EGFR signaling pathways inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro EGFR Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against EGFR.

Materials:

-

Recombinant human EGFR (catalytic domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate), [γ-³²P]ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

96-well filter plates

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, the peptide substrate, and recombinant EGFR enzyme in each well of a 96-well plate.

-

Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with 5% TCA to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro EGFR kinase assay.

Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., A431, which overexpresses EGFR)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of this compound (and a DMSO vehicle control).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value for cell proliferation.

Caption: Workflow for a cell proliferation (MTT) assay.

Conclusion

This compound represents a landmark in the rational design of enzyme inhibitors for therapeutic purposes. While its clinical development has been hampered by factors such as its instability, it remains a valuable tool for researchers studying EGFR signaling and the broader principles of tyrosine kinase inhibition. Its history underscores the importance of chemical stability in drug development and has paved the way for the creation of more potent and stable second and third-generation tyrosine kinase inhibitors that are now mainstays in cancer therapy. This guide provides a foundational understanding of this compound for scientists and professionals in the field of drug discovery and development.

References

- 1. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

Tyrphostin 23: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin 23, also known as Tyrphostin A23, AG 18, and RG-50810, is a well-characterized synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Initially designed as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), its biological activities have been shown to extend to other cellular targets and pathways. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Core Biological Activity: Protein Tyrosine Kinase Inhibition

This compound primarily functions as an inhibitor of protein tyrosine kinases (PTKs), with a notable affinity for the Epidermal Growth Factor Receptor (EGFR).[1] It acts as a competitive inhibitor at the substrate-binding site of the kinase domain.

Quantitative Inhibition Data

The inhibitory potency of this compound against various protein kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to define its efficacy.

| Target Kinase | IC50 | Ki | Cell Line / System | Reference |

| EGFR | 35 µM | 11 µM | A431 human epidermoid carcinoma cells | [1] |

| PDGFR | 25 µM | - | In vitro kinase assay | |

| Src | - | 6 µM (for P3, a this compound dimer) | In vitro kinase assay | [1] |

| Csk | - | 35-300 µM (for P3, a this compound dimer) | In vitro kinase assay | [1] |

| FGF-receptor | - | 35-300 µM (for P3, a this compound dimer) | In vitro kinase assay | [1] |

Effects on Cellular Signaling Pathways

This compound has been demonstrated to modulate several key signaling pathways, primarily stemming from its inhibition of receptor tyrosine kinases.

EGFR Signaling Pathway

By inhibiting EGFR autophosphorylation, this compound effectively blocks the downstream signaling cascades that regulate cell proliferation, survival, and differentiation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

As a downstream effector of EGFR, the MAPK pathway is consequently affected by this compound. Studies have shown that this compound can inhibit the phosphorylation of ERK1/2 (p42/p44 MAPK), a key component of this pathway.

Diverse Biological Activities

Beyond its primary role as a PTK inhibitor, this compound exhibits a range of other biological effects.

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of various cell types, an effect largely attributed to its inhibition of growth factor receptor signaling. For example, 10 μM this compound significantly inhibits cell proliferation induced by ghrelin.[1]

Modulation of Endocytosis

This compound can inhibit clathrin-mediated endocytosis.[2] It achieves this by perturbing the interaction between tyrosine-containing motifs in the cytosolic domains of transmembrane proteins and the medium chain subunit (µ2) of the AP-2 adaptor complex.[2] This has been demonstrated by the inhibition of transferrin internalization in cells treated with this compound.[2][3]

Effects on Cellular Metabolism

Recent studies have revealed that this compound can influence cellular metabolism. It has been reported to act as a mitochondrial uncoupler, which can alter phosphorylation-dependent cell signaling. Additionally, it has been shown to acutely stimulate glycolytic flux in primary cultured astrocytes.[1]

Experimental Protocols

This section provides an overview of methodologies commonly used to investigate the biological activities of this compound.

EGFR Kinase Inhibition Assay

This assay is designed to measure the ability of this compound to inhibit the kinase activity of EGFR.

-

Principle: A purified recombinant EGFR enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence and absence of this compound. The amount of phosphorylated substrate is then quantified.

-

Materials:

-

Purified recombinant human EGFR

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

ATP

-

EGFR substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the EGFR enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed using a suitable detection method, such as luminescence or radioactivity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cultured cells.

-

Principle: Cells are cultured in the presence of varying concentrations of this compound, and the number of viable cells is determined after a specific incubation period.

-

Materials:

-

Cell line of interest (e.g., A431)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Reagents for viability assessment (e.g., MTT, WST-1, or CellTiter-Glo®)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Determine the IC50 value for cell growth inhibition.

-

Western Blot Analysis for ERK Phosphorylation

This method is used to detect the phosphorylation status of ERK, a key downstream target of the EGFR-MAPK pathway, in response to this compound treatment.

-

Principle: Cells are treated with an agonist (e.g., EGF) in the presence or absence of this compound. Cell lysates are then prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Materials:

-

Cell line of interest

-

Serum-free medium

-

EGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK and anti-total ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with EGF for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.

-

Conclusion

This compound is a valuable research tool for studying cellular signaling pathways, particularly those mediated by receptor tyrosine kinases. Its well-documented inhibitory effect on EGFR, coupled with its influence on other cellular processes such as endocytosis and metabolism, makes it a versatile compound for a wide range of biological investigations. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore its therapeutic potential. As with any chemical inhibitor, it is crucial to consider its potential off-target effects and to interpret experimental results within the context of its known biological activities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trafficking of the human transferrin receptor in plant cells: effects of tyrphostin A23 and brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin 23: A Technical Guide to its Mechanisms and Applications

Tyrphostin 23 (also known as AG18 or RG-50810) is a well-characterized member of the tyrphostin family of protein tyrosine kinase inhibitors. Initially designed as a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR), its diverse biological activities and interesting chemical properties have made it a valuable tool in cell biology and cancer research. This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and important considerations regarding its stability.

Mechanism of Action

This compound primarily functions as a competitive inhibitor of ATP binding to the catalytic domain of protein tyrosine kinases. Its structural similarity to the tyrosine substrate allows it to occupy the active site, thereby preventing the phosphorylation of target proteins.

Inhibition of EGFR Signaling

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphorylated sites serve as docking stations for downstream signaling proteins, activating pathways such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are critical for cell growth and survival.

This compound directly inhibits the kinase activity of EGFR, preventing this autophosphorylation and the subsequent activation of downstream signaling cascades.

Instability and More Potent Degradation Products

A critical aspect of this compound is its instability in solution.[1][2] It can degrade into other compounds, some of which are significantly more potent tyrosine kinase inhibitors than the parent molecule. One such degradation product, a dimer designated as P3, has been isolated and characterized.[2] This dimer is a more potent inhibitor of both EGFR and Src family kinases.[2] This instability should be a key consideration in experimental design and data interpretation.

Quantitative Data

The inhibitory activity of this compound and its degradation product P3 has been quantified against several protein tyrosine kinases.

| Compound | Target Kinase | IC50 | Ki | Reference |

| This compound | EGFR | 35 µM | 11 µM | [1] |

| P3 (this compound dimer) | Src | - | 6 µM | [2] |

| P3 (this compound dimer) | Csk | - | 35-300 µM | [2] |

| P3 (this compound dimer) | FGF-receptor | - | 35-300 µM | [2] |

| P3 (this compound dimer) | PK-A | - | 35-300 µM | [2] |

| P3 (this compound dimer) | PK-C | - | 35-300 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro EGFR Kinase Assay

This protocol outlines a method to determine the inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR (active)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu,Tyr) 4:1 as a generic tyrosine kinase substrate

-

This compound stock solution in DMSO

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

Procedure:

-

Prepare this compound dilutions: Serially dilute the this compound stock solution in kinase assay buffer to achieve a range of desired concentrations.

-

Enzyme and inhibitor pre-incubation: In a 96-well plate, add recombinant EGFR to each well. Then, add the diluted this compound or vehicle control (DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction: Add a mixture of ATP and the poly(Glu,Tyr) substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction termination and detection: Stop the reaction and detect the amount of ADP produced (inversely proportional to kinase inhibition) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Data analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MDA-MB-231 cells)

This protocol describes how to assess the effect of this compound on the viability of the MDA-MB-231 human breast cancer cell line.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

Solubilization buffer (if using MTT)

-

Plate reader

Procedure:

-

Cell seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Viability assessment (MTT assay example):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of this compound concentration to calculate the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the detection of changes in EGFR phosphorylation in response to this compound treatment.

Materials:

-

A431 cells (or another cell line with high EGFR expression)

-

Complete growth medium and serum-free medium

-

This compound stock solution in DMSO

-

EGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell culture and treatment: Seed A431 cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody incubation: Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and reprobing (optional): The membrane can be stripped and reprobed with antibodies for total EGFR and a loading control to ensure equal protein loading.

-

Data analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and/or loading control signal.

Conclusion

This compound remains a valuable research tool for studying EGFR-mediated signaling pathways and as a general inhibitor of protein tyrosine kinases. However, researchers must be mindful of its inherent instability and the potential for its degradation products to exhibit greater potency. Careful consideration of these factors in experimental design and data interpretation is crucial for obtaining accurate and reproducible results. The protocols provided in this guide offer a starting point for the investigation of this compound's biological effects.

References

Methodological & Application

Application Notes and Protocols: Preparing Tyrphostin 23 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 23, also known as AG 18 or RG-50810, is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors.[1] It functions as a small molecule inhibitor of the epidermal growth factor (EGF) receptor kinase. By competing with the substrate binding site of the PTK domain, this compound effectively blocks EGF-dependent cell proliferation.[1][2] This makes it a valuable tool for studying signal transduction pathways and for potential applications in anti-cancer drug development.[3][4] These application notes provide a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), along with relevant chemical data, storage recommendations, and a diagram of the targeted signaling pathway.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆N₂O₂ | |

| Molecular Weight | 186.17 g/mol | |

| Appearance | Powder | [2] |

| Solubility in DMSO | 50 mg/mL | [1][2] |

| IC₅₀ (EGFR Kinase) | 35 µM | [2][5] |

| Storage Temperature | 2-8°C (as solid) | [2] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 50 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder (≥98% purity)[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

-

Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO. The product should yield a clear, dark yellow solution.[1]

-

Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]

-

Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C. When stored frozen in DMSO, the solution should be stable for months.[1][5] It is recommended to use the solution stored at -20°C within one month and at -80°C within six months.[5] The presence of water can accelerate hydrolysis, so ensure anhydrous DMSO is used and moisture is avoided.[1]

Important Considerations:

-

Compound Stability: Some studies have indicated that this compound can be unstable in solution, potentially forming degradation products that are more potent inhibitors of tyrosine kinases.[6][7][8] Therefore, it is crucial to use freshly prepared solutions or properly stored aliquots for experiments to ensure reproducibility.

-

Safety Precautions: Always handle this compound and DMSO in a well-ventilated area while wearing appropriate PPE.

Visualizations

Experimental Workflow: Preparing this compound Stock Solution

Caption: A flowchart outlining the key steps for preparing a this compound stock solution.

Signaling Pathway: EGFR Inhibition by this compound

Caption: this compound inhibits the EGF receptor's tyrosine kinase domain, blocking downstream signaling.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound =98 118409-57-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tyrphostin 23 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 23, also known as AG-18 or RG-50810, is a well-characterized inhibitor of protein tyrosine kinases (PTKs). It functions as a competitive inhibitor at the substrate-binding site of the kinase domain. Its primary target is the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a significant target for therapeutic intervention.

Western blot analysis is a powerful technique to study the effects of inhibitors like this compound on protein expression and phosphorylation status. By treating cells with this compound and subsequently analyzing protein lysates via Western blot, researchers can elucidate the inhibitor's impact on EGFR autophosphorylation and the phosphorylation of downstream signaling molecules. This document provides detailed application notes and protocols for the effective use of this compound in Western blot analysis.

A critical consideration when working with this compound is its potential instability in solution. Studies have shown that it can degrade, and some of its degradation products may be more potent inhibitors of certain kinases than the parent compound.[1] Therefore, it is crucial to prepare fresh solutions and handle them with care to ensure experimental reproducibility and accurate interpretation of results.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various protein kinases. This data is essential for designing experiments and interpreting the specificity of its effects.

| Target Kinase | Inhibition Value (IC50/Ki) | Cell Line/System | Reference |

| EGFR | IC50: 35 µM | A431 cells | [2] |

| EGFR | Ki: 11 µM | Purified EGFR | [2] |

| pp60c-src | - | In vitro | [1][3] |

| Csk | Ki: >35 µM | In vitro | [3] |

| FGF-receptor | Ki: >35 µM | In vitro | [3] |

| PK-A (Serine/Threonine Kinase) | No significant inhibition | In vitro | [3] |

| PK-C (Serine/Threonine Kinase) | No significant inhibition | In vitro | [3] |

Note: The inhibitory activity of this compound can vary depending on the experimental conditions, including the specific cell line, substrate concentration, and the presence of other cellular factors. The instability of the compound can also lead to variability in observed potency.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis with this compound.

Experimental Protocols

The following protocols provide a general framework for using this compound in Western blot analysis. Optimization may be required for specific cell lines and experimental goals.

Protocol 1: Cell Treatment with this compound

Materials:

-

Cell line of interest (e.g., A431, HeLa, MCF-7)

-

Complete cell culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. A common stock concentration is 10-50 mM.

-

Note: Due to the instability of this compound, it is highly recommended to prepare fresh stock solutions for each experiment or to aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

-

-

Treatment:

-

Prepare working concentrations of this compound by diluting the stock solution in fresh, serum-free or low-serum medium immediately before use.

-

The final concentration of this compound will depend on the cell line and the specific research question. A starting range of 10-100 µM is common. A dose-response experiment is recommended to determine the optimal concentration.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

-

Incubation:

-

Incubate the cells for the desired treatment duration. Incubation times can range from 30 minutes to 24 hours or longer, depending on the signaling event being investigated. For studying immediate effects on receptor phosphorylation, shorter incubation times are often sufficient.

-

-

Stimulation (Optional):

-

If investigating the inhibition of ligand-induced phosphorylation, starve the cells in serum-free medium for several hours (e.g., 4-24 hours) before and during this compound treatment.

-

Following the inhibitor treatment, stimulate the cells with a growth factor like EGF (e.g., 10-100 ng/mL) for a short period (e.g., 5-15 minutes) before harvesting.

-

-

Harvesting:

-

After the treatment period, proceed immediately to the cell lysis protocol for Western blot analysis.

-

Protocol 2: Western Blot Analysis of Protein Phosphorylation

Materials:

-

Treated and control cells from Protocol 1

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA protein assay kit

-

Laemmli sample buffer (4x or 6x)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA protein assay or a similar method.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add the appropriate volume of Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific to the phosphorylated and total forms of your target proteins.

-

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).

-

Analyze the band intensities using appropriate software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative change in phosphorylation.

-

By following these detailed protocols and considering the specific characteristics of this compound, researchers can effectively utilize this inhibitor to investigate the role of EGFR and other tyrosine kinases in their biological systems of interest.

References

- 1. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tyrphostin 23 In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory activity of Tyrphostin 23. This document outlines the necessary reagents, step-by-step procedures, and data analysis methods. Additionally, it includes important considerations regarding the compound's stability and summarizes its known inhibitory concentrations against various kinases.

Introduction

This compound, also known as AG 18 or RG-50810, is a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It acts as an ATP-competitive inhibitor, binding to the substrate subsite of the protein tyrosine kinase domain.[1] While EGFR is its primary target, this compound has also been shown to inhibit other tyrosine kinases, albeit with lower potency. A critical consideration for in vitro studies is the compound's instability in aqueous solutions, where it can degrade into more potent inhibitory compounds.[2] Therefore, careful preparation and handling are paramount for obtaining accurate and reproducible results.

Quantitative Data Summary

The inhibitory activity of this compound and its more potent degradation product, P3, has been quantified against several protein tyrosine kinases. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Compound | Target Kinase | IC50 (µM) | Ki (µM) |

| This compound | EGFR | 35[3] | 11 |

| P3 (this compound dimer) | Src | - | 6[2] |

| P3 (this compound dimer) | Csk | - | 35-300 |

| P3 (this compound dimer) | EGF-receptor | - | 35-300 |

| P3 (this compound dimer) | FGF-receptor | - | 35-300 |

Experimental Protocols

This section details a generalized protocol for a non-radioactive, homogeneous time-resolved fluorescence (HTRF) based in vitro kinase assay. This method is adaptable for various tyrosine kinases and offers high sensitivity and a high-throughput format.

1. Materials and Reagents

-

Kinase: Recombinant human EGFR, Src, Csk, or FGF-receptor.

-

Substrate: A universal biotinylated tyrosine kinase substrate (e.g., Poly-Glu-Tyr).

-

This compound: Solubilized in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).[4] Store at -20°C.[4]

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Sodium Orthovanadate, 5 mM MgCl₂, 1 mM DTT).[5]

-

Detection Reagents:

-

Europium cryptate-labeled anti-phosphotyrosine antibody.

-

Streptavidin-XL665.

-

-

Detection Buffer: (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).[5]

-

Assay Plates: Low-volume, 384-well white plates.

-

Plate Reader: HTRF-compatible plate reader with excitation at 320-340 nm and dual emission detection at ~665 nm and ~620 nm.

2. Experimental Workflow Diagram

Caption: Experimental workflow for the this compound in vitro HTRF kinase assay.

3. Detailed Assay Procedure

-

This compound Preparation:

-

Kinase Reaction:

-

Add 2 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase and the biotinylated substrate in Kinase Assay Buffer.

-

Add 4 µL of the kinase/substrate mix to each well.

-

Incubate the plate for 15 minutes at room temperature.

-

Prepare the ATP solution in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

-

Incubate the plate for 60 minutes at room temperature. The optimal incubation time may need to be determined empirically for each kinase.

-

-

Detection:

-

Prepare a detection mix containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer.

-

Stop the kinase reaction by adding 10 µL of the detection mix to each well. The EDTA in the detection buffer will chelate Mg²⁺, thus stopping the enzymatic reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader.

-

4. Data Analysis

-

Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each this compound concentration.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Inhibition

This compound primarily targets the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration. This compound inhibits the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound. The provided HTRF-based protocol offers a robust and sensitive method for determining the inhibitory activity of this compound against various tyrosine kinases. By understanding the compound's characteristics, particularly its instability in aqueous solutions, and following a well-defined protocol, researchers can obtain reliable and reproducible data to advance their drug discovery and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound =98 118409-57-7 [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The degree of inhibition of protein tyrosine kinase activity by this compound and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tyrphostin 23 for Inhibiting EGFR Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 23, also known as AG-18 or RG-50810, is a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By competing with ATP at the kinase domain's substrate subsite, this compound effectively blocks the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making its inhibition a key therapeutic strategy. These application notes provide detailed protocols for utilizing this compound to study EGFR phosphorylation and offer a summary of its key characteristics.

It is crucial to note that this compound has been reported to be unstable in solution, with its degradation products potentially exhibiting more potent inhibitory activity.[4][5][6][7] Therefore, fresh preparation of solutions and careful interpretation of results are highly recommended.

Chemical Properties

| Property | Value | Reference |

| Synonyms | Tyrphostin A23, AG 18, RG-50810 | [1] |

| Molecular Formula | C₁₀H₆N₂O₂ | [8] |

| Molecular Weight | 186.17 g/mol | [8][9] |

| Appearance | Powder | [9] |

| Solubility | Soluble in DMSO (50 mg/mL) | [9][10] |

| Storage | Store at 2-8°C | [9] |

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against EGFR has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of an inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 35 µM | A431 (human epidermoid carcinoma) | [1][11] |

| Ki | 11 µM | N/A | [1] |

Note: The IC50 value can vary depending on the cell line, experimental conditions, and the specific assay used.[12][13][14][15][16]

Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. These pathways ultimately regulate gene expression and cellular processes like proliferation, survival, and migration. This compound inhibits the initial autophosphorylation step, thereby blocking the activation of these downstream signals.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols